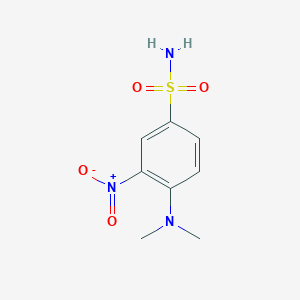

4-(二甲氨基)-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of related compounds like DMAP is of interest due to its basicity, which is attributed to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .Physical And Chemical Properties Analysis

A novel ionic stilbazolium derivative single crystal of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) was successfully cultivated with methanol as the solvent by using the slow evaporation technique .科学研究应用

合成中的多功能性

4-(二甲氨基)-3-硝基苯磺酰胺在制备仲胺和保护胺方面表现出非凡的多功能性。它可以通过各种反应顺利地进行烷基化,高效地生成 N-烷基磺酰胺。此特性对于创建广泛的仲胺特别有益,仲胺在许多化学合成中很有价值(Fukuyama, Jow, & Cheung, 1995)。

计算和结构研究

该化合物已经过详细的计算和结构研究,揭示了其分子水平的性质。这些研究包括光谱分析和分子动力学模拟,为其在各个科学领域的应用提供了有价值的信息(Murthy et al., 2018)。

光聚合监测

它在监测二甲基丙烯酸酯的光聚合中发挥作用。研究了该化合物在光聚合过程中对其环境变化的响应,这对理解和优化聚合过程至关重要(Jager, Volkers, & Neckers, 1995)。

分子对接和生物测定研究

该化合物已经合成并进行结构分析,其在酶活性位点内的相互作用通过分子对接研究进行了探索。这些研究对于理解其作为生物抑制剂的潜力很重要,尽管发现其对特定酶的抑制效力有限(Al-Hourani et al., 2016)。

电化学行为

已经探索了 4-(二甲氨基)-3-硝基苯磺酰胺的电化学行为,深入了解了其氧化还原性质。这对于电化学及其相关领域的应用很重要(Asirvatham & Hawley, 1974)。

作用机制

Target of Action

Similar compounds such as 4-(dimethylamino)phenol have been found to interact with various cellular components

Mode of Action

It is likely that it interacts with its targets in a manner similar to other dimethylamino compounds, which often involve binding to specific cellular components and inducing changes in their function . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

For example, 4-(Dimethylamino)phenol has been found to enhance extracellular lactate dehydrogenase (LDH) levels

Pharmacokinetics

For instance, a study on a THIOMABTM antibody-antibiotic conjugate, which includes a rifamycin class antibiotic dmDNA31, showed that systemic concentration-time profiles of both total antibody and antibody-conjugated dmDNA31 were bi-exponential, characterized by a short distribution phase and a long elimination phase

Action Environment

The action, efficacy, and stability of 4-(Dimethylamino)-3-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, solvent polarity and the local environment can have profound effects on the emission spectral properties of fluorophores

安全和危害

未来方向

属性

IUPAC Name |

4-(dimethylamino)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-10(2)7-4-3-6(16(9,14)15)5-8(7)11(12)13/h3-5H,1-2H3,(H2,9,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXQRSWSBOLTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Naphthylamino)methyl]phenol](/img/structure/B2787306.png)

![N-(2-ethyl-6-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2787307.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzofuran-2-carboxamide](/img/structure/B2787309.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2787310.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787311.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)

![N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2787314.png)

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2787315.png)

![5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol](/img/structure/B2787316.png)

![[(1R,2S)-2-Phenylcyclohexyl]methanol](/img/structure/B2787321.png)